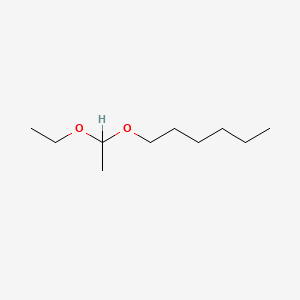

1-(1-Ethoxyethoxy)hexane

Description

Overview of Acetal (B89532) Chemistry and Reactivity Principles

Acetals are characterized by a carbon atom bonded to two alkoxy (-OR) groups. chemistrysteps.com Unlike the highly reactive carbonyl group from which they are derived, acetals are stable in neutral to strongly basic environments. libretexts.org This stability is a key principle of their utility in organic synthesis. The reactivity of a carbonyl group stems from the partial positive charge on the carbon atom of the C=O double bond, making it susceptible to nucleophilic attack. pearson.com In contrast, the dipoles in an acetal are located on sigma bonds, which are significantly more stable and less prone to cleavage, rendering them unreactive towards many common reagents like hydrides and organometallics. libguides.compearson.com

The formation of an acetal from an aldehyde or ketone with an alcohol proceeds under acidic conditions. chemistrysteps.com The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. chemistrysteps.com This initially forms a hemiacetal, which then undergoes further reaction with a second molecule of the alcohol to form the stable acetal. libretexts.org The entire process is reversible, and acetals can be hydrolyzed back to the parent carbonyl compound and alcohol by treatment with aqueous acid. libguides.com

Significance of Ethoxyethyl Acetal Derivatives in Contemporary Organic Synthesis

Ethoxyethyl (EE) acetals are a specific type of acetal that have found considerable use as protecting groups for alcohols in multi-step organic synthesis. wikipedia.orgyoutube.com The ethoxyethyl group is introduced by the reaction of an alcohol with ethyl vinyl ether, typically catalyzed by an acid. wiley-vch.de This creates an acetal that effectively masks the reactive hydroxyl group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. libretexts.org

The significance of EE acetals lies in their specific stability profile. They are stable under a variety of conditions, including exposure to strong bases, organometallic reagents, and hydrides, which are common in modern synthetic chemistry. libretexts.orgacs.org However, the EE group can be readily removed under mild acidic conditions, often using dilute aqueous acid, to regenerate the original alcohol. wikipedia.orgbeilstein-journals.org This orthogonality allows for selective protection and deprotection, a crucial strategy in the synthesis of complex molecules. acs.org For instance, the EE group's stability in basic media makes it a valuable tool in syntheses involving Grignard reagents or lithium aluminum hydride reductions where an unprotected alcohol would interfere. libretexts.org

Current Research Landscape of 1-(1-Ethoxyethoxy)hexane and Related Structures

This compound is a specific example of an ethoxyethyl acetal. Its primary role in the current research landscape appears to be as an intermediate and a model compound in various chemical studies. ontosight.aiprepchem.com Research involving related structures often focuses on the application of the ethoxyethyl protecting group strategy in the synthesis of complex natural products and pharmaceuticals. acs.org For example, ethoxyethyl groups have been employed in the synthesis of C-glycosides and various other complex molecules where protection of hydroxyl groups is essential. acs.org

The compound is also used in the flavor and fragrance industry. thegoodscentscompany.comscentree.co Studies in this area would focus on its olfactory properties and stability in different formulations. Furthermore, related structures like (Z)-1-(1-ethoxyethoxy)-3-hexene are also studied for their flavor and fragrance applications. hmdb.ca

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54484-73-0 | thegoodscentscompany.comlookchem.comnist.gov |

| Molecular Formula | C10H22O2 | thegoodscentscompany.comlookchem.comnist.gov |

| Molecular Weight | 174.28 g/mol | ontosight.aithegoodscentscompany.comalfa-chemistry.com |

| Boiling Point | 193-197 °C | ontosight.aithegoodscentscompany.com |

| Density | 0.829-0.87 g/cm³ | ontosight.aithegoodscentscompany.com |

| Refractive Index | 1.408-1.416 | ontosight.aithegoodscentscompany.com |

| Flash Point | 48.8 °C | lookchem.com |

| Vapor Pressure | 0.566 mmHg @ 25 °C | thegoodscentscompany.comlookchem.com |

| Solubility | Slightly soluble in water; soluble in alcohol and other organic solvents. | ontosight.aithegoodscentscompany.com |

Synthesis of this compound

The synthesis of this compound typically involves the acid-catalyzed reaction of 1-hexanol (B41254) with ethyl vinyl ether. While a specific, detailed research finding for the synthesis of this exact compound is not prevalent in the provided search results, the general method for the formation of ethoxyethyl ethers is well-established. wiley-vch.de The reaction involves the protonation of the ethyl vinyl ether double bond by an acid catalyst, such as trifluoroacetic acid, to form a resonance-stabilized carbocation. wiley-vch.de This cation is then attacked by the nucleophilic oxygen of 1-hexanol. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound. wiley-vch.de

Applications

The primary application of this compound and related ethoxyethyl acetals is as a protecting group for alcohols in organic synthesis. ontosight.ai The stability of the acetal linkage in basic and neutral conditions, coupled with its facile removal under mild acidic conditions, makes it a valuable tool for chemists. libretexts.org For instance, in a multi-step synthesis, an alcohol can be protected as its ethoxyethyl ether to prevent it from reacting with a Grignard reagent that is intended to react with another functional group, such as an ester, elsewhere in the molecule. libretexts.org After the Grignard reaction is complete, the ethoxyethyl group can be removed to reveal the original alcohol. libretexts.org

Beyond its role as a protecting group, this compound is also utilized as an intermediate in the synthesis of other chemical compounds. ontosight.ai Its structure can be modified to introduce other functional groups, making it a versatile building block in organic chemistry. Additionally, it finds use in the flavor and fragrance industry. thegoodscentscompany.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

54484-73-0 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)hexane |

InChI |

InChI=1S/C10H22O2/c1-4-6-7-8-9-12-10(3)11-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

YJYLJPSYBMNHTG-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(C)OCC |

Canonical SMILES |

CCCCCCOC(C)OCC |

Other CAS No. |

54484-73-0 59184-44-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Ethoxyethoxy Hexane

Synthetic Routes via Alkyl Vinyl Ether Chemistry

The addition of alcohols to vinyl ethers is a common and efficient method for the formation of acetals. This approach is widely utilized for the synthesis of 1-(1-ethoxyethoxy)hexane.

Formation from Hexanol and Ethyl Vinyl Ether Precursors

The primary synthetic route to this compound involves the reaction of hexan-1-ol with ethyl vinyl ether. lookchem.com This reaction is an example of an acid-catalyzed addition of an alcohol to a vinyl ether. The lone pair of electrons on the oxygen atom of the hexanol hydroxyl group acts as a nucleophile, attacking the electron-rich double bond of ethyl vinyl ether. This process is typically carried out under anhydrous conditions to prevent the hydrolysis of the vinyl ether and the product acetal (B89532).

The general reaction is as follows:

This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. lookchem.com

Catalytic Systems in Ethoxyethyl Acetal Formation

A variety of catalysts can be employed to facilitate the formation of ethoxyethyl acetals like this compound. The choice of catalyst is crucial as it influences reaction rate, yield, and selectivity.

Acid Catalysts: Traditionally, strong protic acids such as p-toluenesulfonic acid (p-TsOH) have been used to catalyze the addition of alcohols to vinyl ethers. orgsyn.orgnii.ac.jp For instance, the synthesis of 1-(1-ethoxyethoxy)-1,2-propadiene is achieved using p-toluenesulfonic acid monohydrate. orgsyn.orgnii.ac.jp Other acidic catalysts include hydrogen chloride. lookchem.com However, the use of strong acids can sometimes lead to side reactions, including the polymerization of the vinyl ether or the degradation of sensitive functional groups within the substrate.

Lewis Acid Catalysts: Lewis acids are also effective catalysts for this transformation. For example, mercury(II) acetate (B1210297) has been used to catalyze the exchange of the alkoxy component of ethyl vinyl ether prior to reaction with a second alcohol. thieme-connect.de

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts have been explored. These include various zeolites and acidic resins. The use of hierarchical micro-mesoporous aluminum silicate (B1173343) nanoparticles has been reported for the synthesis of acetal fuel additives, demonstrating the potential for environmentally benign catalytic systems.

Transition Metal Catalysts: Transition metal complexes have also been investigated for the synthesis of acetals. ymerdigital.com These catalysts can offer high selectivity and activity under mild reaction conditions.

| Catalyst Type | Examples | Key Features |

| Protic Acids | p-Toluenesulfonic acid, Hydrogen chloride | Readily available, effective |

| Lewis Acids | Mercury(II) acetate | Used for alkoxy exchange |

| Heterogeneous | Zeolites, Acidic resins | Ease of separation and reuse |

| Transition Metals | Various complexes | High selectivity, mild conditions |

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies used for this compound can be extended to produce a range of structural analogues and derivatives. These compounds are valuable in various research fields, including flavor chemistry and materials science.

Synthesis of 1-(1-Ethoxyethoxy)alkanes (e.g., propane, butane, pentane) for Research Purposes

The synthesis of other 1-(1-ethoxyethoxy)alkanes follows the same general principle of reacting the corresponding alcohol with ethyl vinyl ether in the presence of an acid catalyst. These compounds are often synthesized for use as reference standards in gas chromatography and for studying the impact of chain length on physical and chemical properties.

1-(1-Ethoxyethoxy)propane: Formed from propan-1-ol and ethyl vinyl ether. nih.govchemicalbook.com

1-(1-Ethoxyethoxy)butane: Synthesized from butan-1-ol and ethyl vinyl ether. smolecule.comsigmaaldrich.com

1-(1-Ethoxyethoxy)pentane: Prepared from pentan-1-ol and ethyl vinyl ether. nih.gov

The reaction conditions are generally similar, with adjustments in temperature and reaction time potentially required to optimize yields for each specific alcohol.

| Compound | Starting Alcohol |

| 1-(1-Ethoxyethoxy)propane | Propan-1-ol |

| 1-(1-Ethoxyethoxy)butane | Butan-1-ol |

| 1-(1-Ethoxyethoxy)pentane | Pentan-1-ol |

Synthesis of Unsaturated Ethoxyethyl Acetal Derivatives (e.g., 1-(1-Ethoxyethoxy)-1,2-propadiene, 3-Hexene, 1-(1-ethoxyethoxy)-)

The protection of unsaturated alcohols with ethyl vinyl ether allows for the synthesis of various unsaturated ethoxyethyl acetal derivatives. These compounds can serve as versatile intermediates in organic synthesis.

1-(1-Ethoxyethoxy)-1,2-propadiene: This allenic ether is synthesized from propargyl alcohol and ethyl vinyl ether. orgsyn.orgnii.ac.jp The reaction typically involves the initial formation of 3-(1-ethoxyethoxy)-1-propyne, which then undergoes rearrangement to the allene. This compound has been utilized in the synthesis of α,β-unsaturated acylsilane derivatives. orgsyn.org

(E)-1-(1-Ethoxyethoxy)hex-3-ene: This compound, also known as leaf alcohol acetal, is synthesized from (E)-hex-3-en-1-ol (leaf alcohol) and ethyl vinyl ether. nih.govontosight.ai It is a fragrance ingredient. nih.gov The synthesis can also be approached by reacting ethyl acetal derivatives with suitable alkene substrates. evitachem.com The (Z)-isomer, (Z)-1-(1-ethoxyethoxy)hex-3-ene, is also known and can be synthesized from the corresponding (Z)-hex-3-en-1-ol. targetmol.comcymitquimica.com

Halogenated Ethoxyethyl Acetal Synthesis (e.g., 1-chloro-6-(1-ethoxyethoxy)hexane)

Halogenated alcohols can also be protected as their ethoxyethyl ethers. This allows for subsequent reactions involving the halogen while the hydroxyl group remains protected.

1-chloro-6-(1-ethoxyethoxy)hexane: This compound is synthesized from 6-chlorohexan-1-ol and ethyl vinyl ether. anaxlab.com The presence of the chloro group makes it a useful intermediate for further functionalization. Another related compound, (2E)-1-chloro-6-(1-ethoxyethoxy)-2-hexene, has also been synthesized. epa.gov

The synthesis of these halogenated derivatives generally proceeds under similar acid-catalyzed conditions as their non-halogenated counterparts, although care must be taken to avoid side reactions involving the halogen.

Synthesis of Aromatic and Polymeric Ethoxyethyl Acetal Conjugates (e.g., 4-(1-ethoxyethoxy)styrene, 1-(1-ethoxyethoxy)-3-phenoxybenzene)

The synthesis of aromatic and polymeric ethoxyethyl acetal conjugates is a significant area of research, particularly for creating materials with tailored properties for applications in microfabrication and polymer chemistry. chemicalbook.comrsc.org The 1-ethoxyethoxy group serves as a versatile acid-labile protecting group for hydroxyl functionalities, allowing for controlled chemical transformations. rsc.orgacs.org This section focuses on the synthetic methodologies for producing specific aromatic and polymeric ethoxyethyl acetals, namely 4-(1-ethoxyethoxy)styrene and 1-(1-ethoxyethoxy)-3-phenoxybenzene, as well as their polymeric derivatives.

The general approach for the synthesis of these compounds involves the acid-catalyzed addition of ethyl vinyl ether to a corresponding hydroxyl-containing aromatic precursor. scispace.comnjchm.com This reaction is typically carried out under mild conditions to afford the desired ethoxyethyl acetal in good yields. njchm.com

Synthesis of 4-(1-Ethoxyethoxy)styrene

4-(1-Ethoxyethoxy)styrene is a key monomer used in the production of specialized polymers for the semiconductor industry. chemicalbook.com Its synthesis is primarily achieved through the protection of 4-hydroxystyrene with ethyl vinyl ether.

A common synthetic route involves dissolving 4-hydroxystyrene in a suitable solvent, such as ethyl acetate, in the presence of an acid catalyst like p-toluenesulfonic acid-pyridine salt. chemicalbook.com Ethyl vinyl ether is then added, often dropwise, to the solution. chemicalbook.com The reaction proceeds at room temperature, and after completion, the mixture is neutralized, washed, and purified, typically by column chromatography, to yield 4-(1-ethoxyethoxy)styrene. chemicalbook.com

| Reactant | Reagent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxystyrene | Ethyl vinyl ether | p-Toluenesulfonic acid-pyridine salt | Ethyl acetate | Room temperature, 24 hours | Not specified | chemicalbook.com |

Synthesis of 1-(1-Ethoxyethoxy)-3-phenoxybenzene

1-(1-Ethoxyethoxy)-3-phenoxybenzene is a useful intermediate in the synthesis of more complex molecules, such as chiral phosphines. scispace.com Its preparation follows a similar principle of protecting a phenolic hydroxyl group.

In a typical procedure, 3-phenoxyphenol (B1222215) is dissolved in a solvent like dichloromethane (B109758). scispace.com A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) is added, and the mixture is cooled before the dropwise addition of ethyl vinyl ether. scispace.com The reaction is allowed to proceed overnight at room temperature. scispace.com Workup involves washing with brine and aqueous sodium hydroxide, followed by drying and removal of volatiles to obtain the product. scispace.com

| Reactant | Reagent | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Phenoxyphenol | Ethyl vinyl ether | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 0 °C to room temperature, overnight | Not specified | scispace.comuva.nl |

Synthesis of Polymeric Ethoxyethyl Acetal Conjugates

The monomer 4-(1-ethoxyethoxy)styrene, also referred to as p-(1-ethoxyethoxy)styrene (pEES), is particularly valuable for synthesizing well-defined polymers via living anionic polymerization. rsc.orgacs.orgresearchgate.net This method allows for excellent control over molecular weight and a narrow distribution of polymer chain lengths (low polydispersity index, PDI). acs.orgresearchgate.net

Living anionic polymerization of pEES is typically conducted at low temperatures (e.g., -90 °C) in a solvent like tetrahydrofuran (B95107) (THF). acs.org The resulting poly(4-(1-ethoxyethoxy)styrene) (PpEES) serves as a precursor to poly(p-hydroxystyrene) (PHS), a polymer with significant applications in photoresist technology. acs.orgresearchgate.net The ethoxyethyl protecting group can be easily and rapidly removed under mild acidic conditions at room temperature. acs.org

Furthermore, pEES can be copolymerized with other monomers, such as 2-vinylpyridine (B74390) (2VP), to create block copolymers with distinct properties. acs.org For instance, PHS-b-P2VP block copolymers exhibit amphoteric pH characteristics. acs.org These block copolymers can also act as macroinitiators for further polymerization, such as the ring-opening polymerization of ethylene (B1197577) oxide (EO), to generate more complex architectures like graft-block copolymers. acs.org

| Monomer | Polymerization Method | Solvent | Temperature | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|---|---|

| p-(1-Ethoxyethoxy)styrene (pEES) | Living Anionic Polymerization | Tetrahydrofuran (THF) | -90 °C | Poly(p-(1-ethoxyethoxy)styrene) (PpEES) | Controlled molecular weights (2,700-69,000 g/mol), low PDI (≤1.09) | acs.orgacs.org |

Mechanistic Investigations into the Reactivity of 1 1 Ethoxyethoxy Hexane

Acid-Catalyzed Hydrolysis Mechanisms of Ethoxyethyl Acetals

The hydrolysis of acetals to their corresponding aldehydes or ketones and alcohols is a fundamental reaction, typically catalyzed by acid. The general mechanism for the acid-catalyzed hydrolysis of an acetal (B89532) involves a series of equilibrium steps. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by a hydronium ion, which is present in acidic aqueous solutions. This protonation converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule, a nucleophile, to form a hemiacetal after deprotonation. The process repeats with the protonation of the second alkoxy group, its departure as an alcohol, and the subsequent formation of the final carbonyl compound and another molecule of alcohol.

The rate-determining step in this process is generally considered to be the formation of the intermediate oxocarbenium ion. The stability of this cation is, therefore, a crucial factor influencing the rate of hydrolysis.

Kinetic Studies of Hydrolysis Pathways

Kinetic studies on the hydrolysis of acetals provide valuable insights into their reaction pathways and stability. The hydrolysis of acetals is typically first-order with respect to the hydronium ion concentration in the pH range of 4.94 to 6.82. beilstein-journals.org This indicates that the reaction rate is directly proportional to the acidity of the medium.

The stability of acetals toward acid-catalyzed hydrolysis varies significantly with their structure. Generally, acyclic acetals are less stable and hydrolyze more readily than their cyclic counterparts, such as five- or six-membered ring acetals. wikipedia.org The rate of hydrolysis is also markedly increased by the presence of electron-donating groups attached to the acetal carbon, as these groups stabilize the intermediate oxocarbenium ion. beilstein-journals.org

The following table summarizes the relative hydrolytic stability of different types of acetals, which provides a framework for understanding the reactivity of 1-(1-ethoxyethoxy)hexane.

| Acetal Type | Relative Hydrolytic Stability | Key Influencing Factors |

| Acyclic Acetals | Less Stable | Steric and electronic effects of substituents |

| Cyclic Acetals (5- and 6-membered rings) | More Stable | Ring strain and conformational effects |

| Acetals with Electron-Donating Groups | Less Stable | Stabilization of the oxocarbenium ion |

| Acetals with Electron-Withdrawing Groups | More Stable | Destabilization of the oxocarbenium ion |

Influence of Substituents on Hydrolytic Stability

The electronic nature of substituents on the acetal structure has a profound effect on its hydrolytic stability. Electron-donating groups (EDGs) attached to the acetal carbon accelerate the rate of hydrolysis by stabilizing the positively charged oxocarbenium ion intermediate. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate, thereby slowing down the hydrolysis rate.

The ethoxyethyl (EE) group itself, present in this compound, is often used as a protecting group for alcohols in organic synthesis. beilstein-journals.orgacs.org Its utility stems from its ease of introduction and its lability under mild acidic conditions, which allows for its selective removal without affecting other, more robust protecting groups. acs.org The presence of the second ethoxy group in this compound, originating from the "ethoxyethyl" moiety, contributes to the electronic environment of the acetal center.

Studies on the hydrolysis of various acetal protecting groups have provided quantitative data on the influence of substituents. For instance, the rate of hydrolysis of 2-alkoxypropan-2-yl groups, which are also acetals, correlates with the electron-donating or electron-withdrawing ability of the alkoxy group. beilstein-journals.org This principle is directly applicable to understanding the stability of this compound.

The table below illustrates the effect of different substituents on the rate of acetal hydrolysis, based on data from related systems.

| Substituent on Acetal Carbon | Electronic Effect | Influence on Hydrolysis Rate |

| Alkyl groups (e.g., methyl, ethyl) | Electron-donating | Accelerates |

| Phenyl group | Electron-donating (by resonance) | Accelerates |

| Methoxy group | Electron-donating (by resonance) | Accelerates |

| Halogenated alkyl groups (e.g., trifluoromethyl) | Electron-withdrawing | Decelerates |

Stereochemical Considerations in Acetal Reactions Involving this compound

The 1-ethoxyethyl (EE) group is chiral, as the acetal carbon is attached to four different groups (a hydrogen atom, a methyl group, an ethoxy group, and the oxygen of the alcohol it protects). This introduces a stereocenter into molecules containing this group. beilstein-journals.org Consequently, reactions involving this compound or other EE-protected compounds can have significant stereochemical implications.

Diastereoselective and Enantioselective Transformations

The inherent chirality of the ethoxyethyl group can be exploited in diastereoselective and enantioselective reactions. When this compound is used as a substrate or a reagent in a reaction that creates a new stereocenter, the existing stereocenter in the EE group can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another.

For example, in syntheses involving the protection of a chiral alcohol with ethyl vinyl ether to form an ethoxyethyl acetal, a mixture of diastereomers is often produced. The separation of these diastereomers can be a crucial step in a synthetic sequence. Furthermore, the ethoxyethyl group can participate in stereoselective reactions. For instance, the kinetic resolution of racemic secondary 2-furylmethanols has been achieved using Sharpless asymmetric epoxidation conditions, leading to the formation of optically active pyranones. psu.edu The subsequent protection of the resulting lactol with ethyl vinyl ether yields diastereomeric ethoxyethyl ethers, which can be separated and used in further enantioselective syntheses. psu.edu

While specific examples of diastereoselective or enantioselective transformations directly involving this compound are not prominent in the searched literature, the principles derived from reactions of other ethoxyethyl-containing compounds are highly relevant.

Influence of Chiral Auxiliary Groups on Reaction Outcomes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. The ethoxyethoxy group itself, or more complex derivatives containing this moiety, can act as or be influenced by chiral auxiliaries.

The diastereoselective formation of 4(S)-methoxy-5(S)-bromo- and 4(R)-methoxy-5(R)-phenylseleno-2-thiazolidinones has been achieved with high diastereoselectivity by using camphor-based chiral auxiliaries. clockss.org These auxiliaries contain ethereal methoxyethoxy or methoxyethoxyethoxy pendant groups, which are structurally similar to the ethoxyethoxy group. clockss.org This demonstrates that such groups can play a significant role in directing the stereochemical outcome of a reaction. The choice of the chiral auxiliary and the reaction conditions can lead to the formation of different diastereomers with high selectivity.

In the context of this compound, if the hexane (B92381) portion of the molecule were to contain a chiral center, the ethoxyethyl group could influence reactions at that center. Conversely, if a chiral auxiliary were attached to the hexane backbone, it could control the stereochemistry of reactions involving the ethoxyethyl group. The general principle is that the steric and electronic properties of the chiral auxiliary create a chiral environment that favors the approach of reagents from a specific direction, leading to a high degree of stereocontrol. wikipedia.org

The following table lists some common chiral auxiliaries and their applications, which illustrates the context in which a chiral molecule like this compound could be used or influenced in stereoselective synthesis.

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations |

| Pseudoephedrine Amides | Asymmetric alkylations |

| Camphorsultams | Asymmetric Diels-Alder reactions, conjugate additions |

| BINOL Derivatives | Asymmetric reductions, Lewis acid catalysis |

Strategic Applications of the 1 1 Ethoxyethoxy Moiety in Organic Synthesis

Protecting Group Strategies for Hydroxyl Functionalities

The protection of hydroxyl groups is a fundamental requirement in multi-step synthesis to prevent unwanted side reactions. The ethoxyethyl group is an effective choice for this purpose, offering reliable protection and straightforward deprotection.

The formation of an ethoxyethyl ether is a common strategy for the temporary masking of an alcohol functionality. This transformation is typically achieved by reacting the alcohol with ethyl vinyl ether. nih.gov The reaction is catalyzed by a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). synarchive.com

The removal of the EE group, or deprotection, is its most valued feature, proceeding efficiently under mild acidic conditions. acs.org This high sensitivity to acid allows for its cleavage with reagents like aqueous acetic acid or dilute solutions of hydrochloric acid, often at room temperature. acs.orgwikipedia.orglibretexts.org This facile removal ensures that other acid-sensitive functional groups within the molecule can be preserved if the conditions are carefully controlled. The complete removal of EE groups in complex substrates has been shown to be high-yielding and effective. nih.gov

Below is a table summarizing typical conditions for the protection and deprotection of alcohols using the ethoxyethyl group.

| Transformation | Reagents | Solvent(s) | Temperature | Typical Yield | Reference |

| Protection | Ethyl Vinyl Ether, Pyridinium p-Toluenesulfonate (PPTS) | Dichloromethane (CH₂Cl₂) | Room Temp. | 85% | synarchive.com |

| Deprotection | p-Toluenesulfonic Acid (TsOH) | Tetrahydrofuran (B95107) (THF), Water | Room Temp. | 82% | synarchive.com |

| Deprotection | Acetic Acid (AcOH) / Tetrahydrofuran (THF) (1:1 mixture) | - | - | High | acs.org |

Table 1: Methodologies for the Protection of Alcohols as Ethoxyethyl Acetals and Their Subsequent Deprotection.

Orthogonal protection is a powerful strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.org The ethoxyethyl acetal (B89532) is a key component in such schemes due to its unique cleavage condition (mild acidolysis). It is stable under conditions used to remove other common protecting groups, such as the basic conditions required for cleaving acetate (B1210297) esters or the hydrogenolysis conditions used for benzyl (B1604629) ethers. uwindsor.ca

For instance, a molecule can be functionalized with both an EE ether and a tert-butyldimethylsilyl (TBDMS) ether. The EE group can be selectively removed with dilute aqueous acid, leaving the TBDMS group intact. The TBDMS group can then be removed in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Similarly, the EE group is stable to the palladium-catalyzed hydrogenolysis used to cleave benzyl (Bn) ethers and the basic conditions (e.g., piperidine) used to remove the fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis. wikipedia.orguwindsor.ca This compatibility makes the EE group a versatile tool for designing sophisticated, multi-step synthetic routes. researchgate.net

The table below illustrates the orthogonality of the ethoxyethyl group compared to other widely used protecting groups.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal to EE Group? |

| Ethoxyethyl Ether | EE | Mild Acid (e.g., aq. AcOH, dil. HCl) | - |

| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Yes |

| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride ion (e.g., TBAF) | Yes |

| Acetate Ester | Ac | Base (e.g., K₂CO₃, MeOH) or Acid | Yes (under basic cleavage) |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |

Table 2: Orthogonal Deprotection Schemes Featuring the Ethoxyethyl (EE) Acetal.

Applications in Complex Natural Product Synthesis

The synthesis of intricate natural products often requires a carefully orchestrated sequence of reactions where specific functional groups must be masked and unmasked at precise moments. The properties of the EE group are well-suited for these challenges.

The anti-cancer agent Taxol (Paclitaxel) is a molecule of significant structural complexity, and its synthesis has been a major focus of chemical research. Protecting group strategies are essential for its construction. The ethoxyethyl group has been employed in synthetic routes toward Taxol, particularly in the preparation of the crucial β-lactam side chain. google.comgoogleapis.com

In a patented method, a β-lactam intermediate, which is later coupled with the baccatin (B15129273) III core of Taxol, is protected at its C-3 hydroxyl position with an ethoxyethyl group. google.comgoogleapis.com This protection is vital to prevent interference during the activation and coupling steps. The EE group is listed as a preferred hydroxyl protecting group for this transformation, alongside other acetals. google.com Its use in the synthesis of Taxol's A-ring has also been documented, where it protects a hydroxyl group during a series of transformations including silylation and carbonate ring-opening, before being removed at a later stage. aua.gr

Utility in Polymer Chemistry and Materials Science

The principles of protecting group chemistry extend beyond small molecule synthesis into the realm of polymer science, where the precise control of monomer functionality is critical for creating well-defined macromolecules.

The ethoxyethyl group has been instrumental in the synthesis of well-defined poly(4-hydroxystyrene) (PHS), a polymer with important applications in microelectronics and as a precursor for more complex polymer architectures. The direct polymerization of 4-hydroxystyrene is problematic for methods like living anionic polymerization due to the acidic phenolic proton. rsc.org

To overcome this, a protecting group strategy is employed. The monomer 4-(1-ethoxyethoxy)styrene (pEES) is synthesized and then polymerized via living anionic polymerization. researchgate.netrsc.orgacs.org This method allows for excellent control over the polymer's molecular weight and results in a low polydispersity index (PDI), indicating a narrow distribution of chain lengths. researchgate.netrsc.org The resulting polymer, poly(4-(1-ethoxyethoxy)styrene) (PpEES), can be easily purified. researchgate.net Subsequently, the EE protecting groups are removed under very mild acidic conditions, often within minutes at room temperature, to yield the desired PHS. acs.org This facile deprotection is a significant advantage over other protecting groups like the tert-butoxy (B1229062) group, which requires more strenuous conditions for removal. acs.org This approach has also been used to create well-defined block copolymers. acs.org

The following table presents research findings from the anionic polymerization of 4-(1-ethoxyethoxy)styrene.

| Sample | Calculated Mn ( g/mol ) | Observed Mn ( g/mol ) (SEC) | Polydispersity Index (Mw/Mn) | Reference |

| PpEES-1 | 10,000 | 10,500 | 1.05 | rsc.orgrsc.org |

| PpEES-2 | 20,000 | 21,000 | 1.04 | rsc.orgrsc.org |

| PHS (from PpEES-1) | - | 6,500 | 1.05 | rsc.orgrsc.org |

| PHS (from PpEES-2) | - | 13,000 | 1.04 | rsc.orgrsc.org |

Table 3: Molecular Weight and Polydispersity Data for Poly(4-(1-ethoxyethoxy)styrene) (PpEES) and the Corresponding Deprotected Poly(4-hydroxystyrene) (PHS). Data obtained by Size Exclusion Chromatography (SEC).

Post-Polymerization Modifications via Acetal Deprotection in Polymer Backbones

The incorporation of acetal functionalities, such as the 1-(1-ethoxyethoxy) group, into polymer backbones represents a sophisticated strategy for the post-polymerization modification of materials. This approach allows for the introduction of reactive functional groups along a polymer chain after the initial polymerization process is complete. The primary advantage of this method lies in the ability to synthesize polymers with tailored properties and functionalities that might be difficult to achieve through direct polymerization of functional monomers.

The general strategy involves the polymerization of monomers containing a protected functional group, in this case, an acetal. The 1-(1-ethoxyethoxy) group can serve as a protecting group for a hydroxyl functionality integrated into a monomer. Once the polymer is formed, the acetal groups can be selectively cleaved under specific conditions, typically acidic hydrolysis, to reveal the original hydroxyl groups. This deprotection step transforms the non-reactive polymer into a functionalized polymer with pendant hydroxyl groups.

These newly introduced hydroxyl groups can then serve as reactive handles for a variety of subsequent chemical modifications. For instance, they can be subjected to esterification, etherification, or reaction with isocyanates to attach a wide range of molecules, thereby altering the polymer's physical and chemical properties. This method provides a versatile platform for creating functional materials such as pH-responsive polymers, as the acetal linkage is known to be labile in acidic environments. nih.gov The controlled release of encapsulated agents or changes in polymer solubility can be triggered by a change in pH, making these materials suitable for applications in drug delivery and smart hydrogels. nih.gov

The synthesis of polymers with acetal-containing units can be achieved through various polymerization techniques, including ring-opening copolymerization of epoxides with cyclic anhydrides or the polymerization of cyclic acetals. nih.govnih.gov Research has demonstrated the synthesis of functionalized polylactides containing acetal units, which can be further modified after polymerization. nih.govacs.org

Table 1: Examples of Post-Polymerization Modification Strategies Involving Acetal Deprotection

| Polymer Type | Monomer with Acetal Group | Deprotection Condition | Resulting Functional Group | Potential Application |

| Polyesters | Lactide copolymerized with functionalized cyclic acetals | Acidic Hydrolysis | Hydroxyl (-OH) | Drug delivery, tissue engineering |

| Polycarbonates | Epoxides and cyclic anhydrides with acetal moieties | Acidic Hydrolysis | Hydroxyl (-OH) | pH-sensitive materials |

| Poly(phosphoester)s | Cyclic phosphate (B84403) with acetal protecting group | Aqueous hydrochloric acid | Diol (-OH, -OH) | Polymer therapeutics rsc.org |

| Poly(ethylene glycol) (PEG) | PEG with a cinnamaldehyde (B126680) acetal unit | Low pH | Aldehyde (-CHO) | Smart drug delivery systems nih.gov |

This table provides illustrative examples of how acetal deprotection is used in post-polymerization modification and does not specifically feature 1-(1-Ethoxyethoxy)hexane, but rather the general principle of the ethoxyethyl acetal functionality.

Role as Reagents in Advanced Chemical Transformations

Electrophilic and Nucleophilic Reagent Applications of Related Ethoxyethyl Acetal Compounds

The 1-(1-ethoxyethoxy) functionality, characteristic of compounds like this compound, imparts specific reactivity that can be harnessed in advanced chemical transformations. The chemical behavior of ethoxyethyl acetals is dominated by the nature of the acetal linkage, which can exhibit both electrophilic and nucleophilic characteristics depending on the reaction conditions and the nature of the reacting species.

Electrophilic Applications:

Under acidic conditions, the oxygen atoms of the 1-ethoxyethoxy group can be protonated, leading to the formation of a resonance-stabilized oxocarbenium ion. chemistrysteps.com This highly electrophilic intermediate is susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the use of ethoxyethyl ethers as protecting groups for alcohols. The formation of the acetal from an alcohol and ethyl vinyl ether is an electrophilic addition to the vinyl ether. chegg.com

The cleavage of the acetal to regenerate the alcohol and the corresponding aldehyde (acetaldehyde in this case) also proceeds through an electrophilic intermediate. This susceptibility to acidic cleavage makes the ethoxyethyl group a valuable tool in multi-step synthesis where a hydroxyl group needs to be temporarily masked. wikipedia.org

Nucleophilic Applications:

While the acetal itself is not typically considered a strong nucleophile, related organosilicon compounds bearing mixed acetals have been shown to participate in nucleophilic addition reactions. For example, (α-alkoxyalkyl)silyl-substituted mixed acetals can undergo diastereoselective nucleophilic additions to enol ethers and ketene (B1206846) silyl (B83357) acetals. acs.org In these reactions, the silicon-containing group facilitates the intramolecular delivery of a nucleophilic group to an electrophilic center.

Furthermore, the reaction of acetals with combinations like triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and a base can generate intermediates with weak electrophilicity that are effective in the formation of mixed acetals. acs.org This demonstrates the nuanced reactivity of acetals, which can be modulated by the choice of reagents.

Table 2: Reactivity of the Ethoxyethyl Acetal Functionality

| Reaction Type | Conditions | Key Intermediate | Outcome |

| Electrophilic Addition (Protection) | Strong Acid (e.g., H₂SO₄), Ethyl Vinyl Ether | Oxocarbenium ion | Formation of an ethoxyethyl acetal from an alcohol. chegg.com |

| Acetal Cleavage (Deprotection) | Aqueous Acid (e.g., HCl) | Oxocarbenium ion | Regeneration of the alcohol and aldehyde. wikipedia.org |

| Mixed Acetal Formation | TESOTf-base combination | Pyridinium-type salts | Efficient formation of mixed O,O-acetals. acs.orgresearchgate.net |

| Intramolecular Allylation | Lewis Acid (for mixed silyl-substituted acetals) | Oxocarbenium ion | Diastereoselective formation of cyclic ethers. acs.org |

This table summarizes the general reactivity of the ethoxyethyl acetal group, which is the core functionality of this compound.

Intermediate in Asymmetric Catalysis Ligand Synthesis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. dntb.gov.uachemrxiv.org The construction of these often complex, three-dimensional molecules frequently requires multi-step synthetic sequences where the use of protecting groups is indispensable. google.com

The 1-(1-ethoxyethoxy) group, as an acetal protecting group for alcohols (known as an ethoxyethyl or EE ether), plays a significant role in this context. acs.org It allows for the temporary masking of reactive hydroxyl functionalities on a ligand scaffold or its precursors, preventing them from interfering with subsequent chemical transformations. The stability of the EE group to a range of reaction conditions, particularly its resistance to strong bases, makes it highly valuable. acs.org

For instance, in the synthesis of a chiral ligand, a key intermediate may contain one or more hydroxyl groups that could react with organometallic reagents or other reactive species used in the synthetic route. By protecting these hydroxyls as 1-(1-ethoxyethoxy) ethers, these side reactions can be avoided. The EE group can be introduced under mild acidic conditions using ethyl vinyl ether and can be readily removed later in the synthesis, typically with dilute aqueous acid, to reveal the free hydroxyl group at the desired stage. wikipedia.orgacs.org

The strategic application of protecting groups like the ethoxyethyl ether is a critical aspect of modern synthetic organic chemistry, facilitating the construction of complex molecular architectures, including those of chiral phosphines, oxazolines, and other ligand classes used in transition-metal-catalyzed asymmetric reactions. psu.eduacs.org While a specific, documented synthesis of a chiral ligand directly employing this compound as a starting material is not prominently featured in the literature, the utility of the 1-ethoxyethoxy protecting group strategy is well-established in the synthesis of complex chiral molecules. acs.org

Table 3: Properties of the Ethoxyethyl (EE) Protecting Group in Synthesis

| Property | Description | Relevance in Ligand Synthesis |

| Introduction | Reaction of an alcohol with ethyl vinyl ether in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate). acs.org | Allows for the selective protection of hydroxyl groups in multifunctional molecules. |

| Stability | Stable to strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, and some oxidizing and reducing agents. acs.org | Enables a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. |

| Cleavage | Readily removed under mild acidic conditions (e.g., dilute HCl, acetic acid). wikipedia.org | Allows for the deprotection of the hydroxyl group at a late stage in the synthesis without cleaving other acid-sensitive groups. |

| Orthogonality | Can be removed under conditions that do not affect other protecting groups (e.g., silyl ethers, benzyl ethers), allowing for selective deprotection strategies. | Facilitates the synthesis of complex ligands with multiple reactive sites that need to be unmasked sequentially. |

This table highlights the general features of the ethoxyethyl protecting group, which is the key functional moiety in this compound, and its application in synthetic chemistry.

Analytical Methodologies for Research and Characterization of 1 1 Ethoxyethoxy Hexane

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of volatile organic compounds (VOCs) like 1-(1-ethoxyethoxy)hexane, enabling their separation from complex matrices for subsequent identification and quantification.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) stands as a powerful tool for the detailed analysis of complex volatile samples, such as those containing this compound. metabolomicscentre.casepsolve.com This technique offers significantly enhanced separation capacity and sensitivity compared to conventional one-dimensional GC. sepsolve.comchromatographyonline.com

In a typical GC×GC setup, two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar column in the second) are used in tandem. sepsolve.com This allows for the separation of compounds based on two independent properties, such as volatility and polarity. sepsolve.com For the analysis of a sample containing this compound, this would result in a structured two-dimensional chromatogram where compounds of the same chemical class, like acetals and other ethers, would appear in specific regions of the plot. dlr.de This organized separation is highly advantageous for identifying unknown compounds in a complex mixture.

The use of a TOFMS detector is particularly beneficial due to its high acquisition speed, which is necessary to capture the fast-eluting peaks from the second-dimension column, and its ability to provide full mass spectral information for each separated component. researchgate.netresearchgate.net This combination allows for the confident identification of this compound even in trace amounts within a complex matrix, such as in food and beverage products. sciforum.netmdpi.com The enhanced resolution of GC×GC can separate this compound from isomeric or structurally similar compounds that might co-elute in a one-dimensional GC analysis. researchgate.net

Table 1: Hypothetical GC×GC-TOFMS Parameters for the Analysis of this compound

| Parameter | 1st Dimension Column | 2nd Dimension Column | Modulator | TOFMS |

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid-polar (e.g., 50% Phenyl Polysiloxane) | Thermal Modulator | Mass Range: 35-500 amu |

| Length | 30 m | 1.5 m | Modulation Period: 5 s | Acquisition Rate: 200 spectra/s |

| Internal Diameter | 0.25 mm | 0.15 mm | Hot Jet Pulse: 300 ms | |

| Film Thickness | 0.25 µm | 0.15 µm |

This table presents a hypothetical set of parameters that could be employed for the analysis of a volatile sample containing this compound using GC×GC-TOFMS, based on common practices in the field.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of flavor and fragrance compounds, including this compound. researchgate.nethplcvials.comalwsci.com This method combines the high separation efficiency of gas chromatography with the specific detection and identification capabilities of mass spectrometry. core.ac.uknih.gov

In a typical GC-MS analysis, the volatile components of a sample are separated on a capillary column. For this compound, a column with a non-polar or mid-polar stationary phase is generally suitable. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to spectral libraries, such as the NIST Mass Spectral Library, for positive identification. core.ac.uknist.gov

GC-MS is not only used for the qualitative identification of this compound but also for its quantification in various matrices. perfumersapprentice.com By using appropriate calibration standards, the concentration of this compound can be accurately determined, which is essential for quality control in the food and fragrance industries. alwsci.com Techniques such as headspace solid-phase microextraction (HS-SPME) can be employed for sample preparation to concentrate volatile compounds like this compound before GC-MS analysis, thereby increasing the sensitivity of the method. acs.orgnih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of molecules like this compound, providing information about molecular weight, fragmentation patterns, and the spatial arrangement of atoms.

Electron ionization mass spectrometry (EI-MS) is the most common ionization technique used in GC-MS for the analysis of volatile compounds. researchgate.net When this compound is subjected to EI, it undergoes fragmentation, producing a characteristic pattern of ions. The analysis of these fragments provides valuable information for its structural confirmation.

The mass spectrum of this compound (molecular weight: 174.28 g/mol ) is characterized by several key fragment ions. nist.gov A significant fragmentation pathway for acetals involves the cleavage of the C-O bonds. The base peak in the EI mass spectrum of this compound is typically observed at a mass-to-charge ratio (m/z) of 73, which corresponds to the [CH(CH₃)O-CH₂CH₃]⁺ ion, formed by the cleavage of the bond between the acetal (B89532) carbon and the hexyloxy group. Another prominent ion is often seen at m/z 45, corresponding to the [CH₃CH₂O]⁺ ion. The molecular ion peak ([M]⁺) at m/z 174 is generally weak or absent in the EI spectra of acetals due to their instability upon ionization. psu.edu

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity |

| 73 | [CH(CH₃)O-CH₂CH₃]⁺ | High |

| 45 | [CH₃CH₂O]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | Low |

| 101 | [M - C₄H₉O]⁺ | Low |

| 129 | [M - C₂H₅O]⁺ | Low |

Data derived from the general fragmentation patterns of acetals and publicly available mass spectral data for this compound. The relative intensities are qualitative descriptions. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules, including the conformation and configuration of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons in the ethoxy and hexyl groups. For example, the protons of the methyl group in the ethoxy moiety would appear as a triplet, while the methylene (B1212753) protons would be a quartet. libretexts.org The proton on the acetal carbon (-O-CH(CH₃)-O-) would appear as a quartet, coupled to the adjacent methyl protons.

¹³C NMR spectroscopy is particularly useful for determining the configuration of acetals. rsc.org The chemical shift of the acetal carbon is sensitive to its stereochemical environment. cdnsciencepub.com Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. While specific NMR data for this compound is not widely published, the principles of NMR applied to similar acetals and ethers can be used to predict its spectral features. acs.orgbohrium.com

Chemometric and Metabolomics Data Analysis

The large and complex datasets generated by modern analytical instruments, particularly GC×GC-TOFMS and NMR, require sophisticated data analysis methods for the extraction of meaningful chemical information. Chemometrics and metabolomics are interdisciplinary fields that employ statistical and computational methods to analyze complex chemical data. nih.govosu.edutaylorfrancis.com

In the context of researching this compound, these approaches are invaluable, especially when studying its presence and role in complex systems like food and beverages. wur.nlnih.gov Untargeted metabolomics studies, often referred to as "flavoromics" in the context of food science, aim to measure a wide range of volatile and non-volatile compounds to obtain a comprehensive chemical profile. osu.edutaylorfrancis.com

Multivariate statistical techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be applied to the data to identify patterns and correlations. koreascholar.comnih.gov For instance, these methods could be used to differentiate between food samples based on their volatile profiles, and to identify the specific compounds, including this compound, that are responsible for these differences. frontiersin.org This approach can help in understanding the impact of processing or storage conditions on the flavor profile of a product or in identifying biomarkers for certain qualities. researchgate.net

Untargeted and Targeted Metabolomics Approaches in Complex Matrices

Metabolomics strategies are crucial for analyzing volatile organic compounds like this compound in intricate samples such as alcoholic beverages. These strategies are broadly categorized into untargeted and targeted approaches, each serving a distinct purpose in the analytical pipeline.

Untargeted Metabolomics: Untargeted metabolomics is employed as an exploratory tool to obtain a comprehensive profile of all measurable analytes in a sample. This hypothesis-generating approach is particularly useful for discovering potential chemical markers without a preconceived bias. In the context of analyzing complex liquids, an untargeted strategy was effectively used to pinpoint markers that change significantly during the aging process of Chinese Highland Qingke Baijiu. semanticscholar.org

A common workflow involves sample preparation, such as liquid-liquid extraction, followed by analysis using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS). semanticscholar.org This powerful technique provides high-resolution separation and sensitive detection, which is essential for resolving the individual components of a complex volatile fraction. In one study, this method led to the identification of twelve potential aging markers, which included this compound along with other acetals, esters, and ketones. semanticscholar.orgresearchgate.net The initial identification is typically achieved by comparing mass spectra and linear retention indices with those of authentic standards and reference libraries. semanticscholar.org

Targeted Metabolomics: Following the discovery phase with untargeted analysis, targeted metabolomics is utilized to accurately quantify a specific, predefined set of compounds. nmrprocflow.org This approach offers higher sensitivity, specificity, and quantitative accuracy compared to its untargeted counterpart. Once this compound has been identified as a compound of interest, a targeted method can be developed and validated for its precise measurement. semanticscholar.org

Targeted analysis often involves gas chromatography-mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific mass-to-charge ratio (m/z) fragments of the target analyte. For instance, in the analysis of wine distillates and other spirits, GC-MS is a commonly employed technique for the quantification of volatile compounds. agriculturejournals.cz While a specific targeted protocol for this compound is not detailed in the provided research, the general methodology involves creating calibration curves from standards of the pure compound to ensure accurate quantification in the sample matrix. nmrprocflow.org The identity of the target metabolites is established before statistical analysis, which involves identifying the parts-per-million (ppm) areas for quantification based on established metabolomic profiles. nmrprocflow.org

The table below summarizes the application of these metabolomics approaches in relevant studies.

| Analytical Approach | Technique | Application | Key Findings Related to this compound |

| Untargeted Metabolomics | GC×GC-TOFMS | Identification of aging markers in Chinese Highland Qingke Baijiu. semanticscholar.org | Identified as one of twelve potential aging markers that change significantly during storage. semanticscholar.orgresearchgate.net |

| Targeted Metabolomics | GC-MS | Verification and quantification of identified aging markers. semanticscholar.org | Confirmed the capability of this compound as an aging marker. semanticscholar.org |

| Untargeted/Targeted Analysis | HS-SPME/GC×GC-ToFMS | Identification of potential age markers in Madeira wines. core.ac.uk | While not explicitly listing this compound, it identified other acetals like 1-(1-ethoxyethoxy)-pentane as key age markers, highlighting the importance of this compound class. core.ac.uk |

Statistical Analysis for Identifying Chemical Markers and Trends

The large and complex datasets generated by modern analytical instruments, especially in untargeted metabolomics, necessitate the use of advanced statistical methods. These tools are essential for extracting meaningful information, identifying chemical markers, and observing trends that might otherwise be obscured by the sheer volume of data.

In studies involving this compound and other volatile compounds, several multivariate statistical analyses are employed. Initially, unsupervised methods like Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA) are often used to visualize the intrinsic variation within the data and to identify any natural clustering of samples. For example, HCA was used to classify Qingke Baijiu samples into different aging stages based on their volatile profiles, which included this compound. semanticscholar.org

To further refine the analysis and identify the specific variables responsible for the observed separation between groups, supervised statistical methods are applied. Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a powerful technique for this purpose. In the analysis of Qingke Baijiu, an OPLS-DA model was built to clearly distinguish between samples of different aging times. researchgate.net The quality of such models is assessed by parameters like R2Y (the proportion of variance in the response variable explained by the model) and Q2Y (the predictive capability of the model), with values close to 1 indicating a robust and reliable model. researchgate.net Through such analysis, this compound was confirmed as a significant marker contributing to the differentiation of the Baijiu samples based on age. semanticscholar.orgresearchgate.net

The following table details the statistical methods used in a representative study for the identification of chemical markers.

| Statistical Method | Purpose | Application in a Study of Chinese Baijiu | Outcome for this compound |

| Hierarchical Cluster Analysis (HCA) | Unsupervised classification of samples based on similarity. | Divided Qingke Baijiu samples into two distinct aging stages (0–5 months and 6–11 months). semanticscholar.org | Contributed to the overall volatile profile used for clustering. |

| Principal Component Analysis (PCA) | Unsupervised dimensionality reduction and visualization of data structure. | Revealed the initiation of meaningful changes in the volatile fraction during aging. semanticscholar.org | Included as a variable in the PCA model, contributing to the observed sample separation. |

| Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) | Supervised method to identify variables that discriminate between predefined classes. | Clearly distinguished between Baijiu samples from two different aging periods with high predictive capability (Q2Y = 0.973). researchgate.net | Identified as a significant marker responsible for the discrimination between differently aged samples. semanticscholar.orgresearchgate.net |

The use of these statistical tools is not limited to alcoholic beverages. Similar approaches, such as using the isometric log-ratio transformation prior to statistical analysis and compositional biplots, have been applied to identify key chemical markers in the aroma profiles of red wine distillates. agriculturejournals.cz These methods allow researchers to confidently identify compounds like this compound as statistically significant markers related to factors such as aging, origin, or production processes.

Research Applications in Food and Beverage Chemistry

Investigation of 1-(1-Ethoxyethoxy)hexane as an Ageing Marker

Recent research has identified this compound as a key volatile compound whose concentration changes in a predictable manner during the aging of certain traditional spirits, making it a valuable chemical marker for assessing the maturity and quality of the final product.

In the context of Chinese Baijiu, a traditional distilled liquor, this compound is recognized as a significant contributor to the evolving flavor profile during maturation. researchgate.netoup.com The aging process of Baijiu is crucial for developing its characteristic complex aroma and mellowing the harsh notes present in the fresh distillate. oup.com During storage, a series of physicochemical reactions, including esterification, oxidation, and acetalization, occur, leading to a decrease in undesirable volatile compounds and an increase in aromatic compounds. nih.govsemanticscholar.org

Scientific investigations have established a direct correlation between the concentration of this compound and the duration of aging for certain types of Baijiu. In a study analyzing the volatile compounds of Chinese Qingke Baijiu over an 11-month aging period, this compound was one of twelve compounds identified as a potential aging marker based on its significant changes over time. oup.com

The relative concentration of this acetal (B89532), along with others, was observed to increase as the Baijiu matured. oup.com This increase is part of a broader shift in the volatile compound profile, where the concentrations of certain esters and ketones decrease while specific acetals become more prominent. oup.com This shift helps to define distinct aging stages; for instance, analysis has shown a clear differentiation in the volatile profile of Baijiu aged for 0-5 months compared to that aged for 6-11 months, with this compound being a key differentiator. oup.com

The following table illustrates the relative concentration changes of identified aging markers in Chinese Qingke Baijiu, highlighting the trend for this compound.

Table 1: Relative Concentration of Key Ageing Markers in Chinese Qingke Baijiu at Different Maturation Stages Data adapted from a 2021 study on Chinese Highland Qingke Baijiu. oup.com

| Compound | Ageing Time (Months) | Relative Concentration (Peak Area) |

|---|---|---|

| This compound | 0 | 56.44 ± 2.26 |

| 3 | 57.98 ± 1.58 | |

| 6 | 59.32 ± 1.95 | |

| 9 | 60.65 ± 1.74 | |

| 11 | 61.87 ± 2.03 | |

| Acetophenone | 0 | 80.41 ± 1.42 |

| 11 | 75.23 ± 1.88 | |

| Diethyl carbonate | 0 | 25.11 ± 0.98 |

| 11 | 30.45 ± 1.12 |

Analytical Strategies for Quantification in Complex Food Matrices

The accurate quantification of volatile compounds like this compound in alcoholic beverages is challenging due to the complexity of the matrix, which is predominantly ethanol (B145695) and water, but also contains a vast number of other flavor compounds. nih.gov

To isolate and concentrate volatile acetals from the beverage matrix, specific extraction techniques are employed. Liquid-liquid extraction (LLE) is a common method used in the analysis of Baijiu. oup.com This technique involves using a solvent, such as dichloromethane (B109758), to extract the volatile organic compounds from the aqueous-alcoholic sample. The solvent layer, now containing the compounds of interest, can then be concentrated and analyzed. oup.com

Another widely used technique is headspace solid-phase microextraction (HS-SPME). researchgate.net This is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the vapor phase (headspace) above the liquid sample. researchgate.net Volatile compounds, including acetals, adsorb onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph for analysis. This method is valued for its sensitivity and reduced sample preparation time. nih.gov

Once an analytical method, typically gas chromatography-mass spectrometry (GC-MS), is developed, it must be validated to ensure the reliability and accuracy of the results. nih.gov Method validation for quantifying this compound involves assessing several key parameters according to international guidelines. researchgate.netgavinpublishers.com

The primary validation characteristics include:

Linearity: This confirms that the instrument's response is directly proportional to the concentration of the analyte over a specified range. It is typically assessed by analyzing a series of standard solutions at different concentrations. researchgate.net

Accuracy: Accuracy measures the closeness of the experimental results to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a spiked sample) and calculating the percent recovery. gavinpublishers.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity: This ensures that the analytical signal is solely from the compound of interest and not from any other components in the sample matrix, such as other volatile compounds. researchgate.net

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, such as changes in temperature or flow rate, demonstrating its reliability for routine use. researchgate.net

The following table provides a hypothetical example of acceptance criteria for the validation of a quantitative method for this compound in an alcoholic beverage.

Table 2: Example of Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Specificity | No interfering peaks at the retention time of the analyte |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Acetal (B89532) Synthesis and Transformations

The synthesis of acetals, including 1-(1-ethoxyethoxy)hexane, traditionally relies on acid catalysis. However, the development of novel catalytic systems is a key area of ongoing research, aiming to improve efficiency, selectivity, and sustainability.

Homogeneous and Heterogeneous Catalysis: Recent research has explored a variety of catalysts for acetalization reactions. Homogeneous catalysts, such as p-toluenesulfonic acid and mineral acids like H2SO4, are effective but can be difficult to separate from the reaction mixture. byjus.com Heterogeneous catalysts, on the other hand, offer the advantage of easier recovery and recycling. Materials like zirconium tetrachloride (ZrCl4) have demonstrated high efficiency and chemoselectivity for acetalization under mild conditions. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel is another example of a reusable and efficient catalyst for the formation of acetals. organic-chemistry.org

Lewis Acid and Photochemical Methods: Lewis acids are also being investigated for their catalytic activity in acetal synthesis. For instance, gold-catalyzed synthesis of unsaturated spiroketals has been achieved under very mild conditions. organic-chemistry.org Furthermore, photochemical methods are emerging as a green alternative. The use of Eosin Y as a photocatalyst under visible light irradiation allows for the protection of a wide range of aldehydes as acetals under neutral conditions, with the notable advantage that ketones remain unreacted. organic-chemistry.org

Future research in this area will likely focus on developing catalysts that are not only highly active and selective but also derived from abundant, non-toxic materials. The goal is to create more sustainable and economically viable processes for the industrial-scale production of acetals like this compound.

Table 1: Comparison of Catalytic Systems for Acetal Synthesis

| Catalyst Type | Examples | Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Acids | p-toluenesulfonic acid, H2SO4 | High reactivity | Improving separation and reusability |

| Heterogeneous Acids | ZrCl4, Perchloric acid on silica gel | Easy recovery and recycling, reusability | Enhancing stability and activity |

| Lewis Acids | Gold-based catalysts | Mild reaction conditions, high selectivity | Exploring a wider range of metal catalysts |

| Photocatalysts | Eosin Y | Green and sustainable, neutral conditions | Improving quantum yield and substrate scope |

Advanced Computational Chemistry for Mechanistic Predictions and Property Modeling of Ethoxyethyl Acetals

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. For ethoxyethyl acetals like this compound, computational methods can provide valuable insights that are often difficult to obtain through experimental means alone.

Mechanistic Insights: Theoretical studies, employing methods such as density functional theory (DFT), can be used to model the reaction pathways of acetal formation. These studies can elucidate the structures of transition states and intermediates, providing a detailed understanding of the reaction mechanism. For example, computational studies on the formation of acetaldehyde (B116499) have utilized quantum chemical methods to identify transition states and compute minimum energy paths, offering insights into the reaction kinetics. rsc.orgresearchgate.net Such approaches could be applied to the synthesis of this compound to optimize reaction conditions and catalyst design.

Property Modeling: Computational methods are also crucial for predicting the physicochemical properties of molecules. The Joback method, for instance, can be used to estimate properties such as boiling point, critical temperature, and enthalpy of formation. chemeo.com For a fragrance ingredient like this compound, computational models can help in predicting its odor profile and interaction with olfactory receptors, thereby guiding the design of new fragrance molecules. The use of machine learning in conjunction with computational chemistry is a particularly promising avenue for developing accurate structure-odor relationship models. dailyai.com

Future research will likely involve the use of more sophisticated computational models to simulate the behavior of ethoxyethyl acetals in complex environments, such as in fragrance formulations or during their interaction with biological systems.

Table 2: Physical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 174.28 | g/mol |

| Boiling Point | 472.60 | K |

| Critical Temperature | 638.49 | K |

| Enthalpy of Vaporization | 42.29 | kJ/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.966 |

Data sourced from Cheméo using the Joback method. chemeo.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Acetal Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling rapid prediction of reaction outcomes and optimization of synthesis processes.

Reaction Prediction and Retrosynthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the products of a given set of reactants and conditions. beilstein-journals.org This predictive power is particularly valuable in the fragrance industry, where AI can suggest novel ingredient combinations and forecast their resulting scent profiles. dailyai.com AI-powered retrosynthesis tools can also be used to design efficient synthetic routes for complex molecules, including fragrance ingredients. chemical.aichemcopilot.comgrace.com These tools can significantly reduce the time and resources required for the development of new fragrances.

Process Optimization: Machine learning algorithms are also being employed to optimize chemical manufacturing processes. By analyzing data from chemical reactions, ML models can identify the optimal reaction conditions to maximize yield and minimize byproducts. rsc.orgresearchgate.netacs.org For the production of this compound, an ML-driven approach could be used to fine-tune parameters such as temperature, pressure, and catalyst loading to achieve the most efficient synthesis.

The integration of AI and ML with automated synthesis platforms represents a significant step towards the autonomous discovery and production of new molecules. As these technologies continue to mature, they will undoubtedly play a crucial role in the future of acetal chemistry and the fragrance industry.

Q & A

Q. What are the standard laboratory synthesis protocols for 1-(1-Ethoxyethoxy)hexane?

The compound is synthesized via acid-catalyzed acetalization . A typical procedure involves:

- Reactants : Hexanal and ethanol (molar ratio 1:2).

- Catalyst : Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid (0.2–0.5 mol%).

- Conditions : Reflux at 80–100°C for 4–6 hours under inert atmosphere (N₂/Ar), with continuous removal of water via Dean-Stark trap to shift equilibrium .

- Workup : Neutralization with NaHCO₃, extraction with diethyl ether, and purification via fractional distillation (b.p. ~180–185°C). Yield optimization requires precise control of stoichiometry and catalyst loading .

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-MS : Primary method for purity assessment and structural confirmation. Use a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film), split ratio 50:1, and electron ionization (70 eV). Characteristic fragments include m/z 102 (C₆H₁₃O⁺) and 87 (C₄H₇O₂⁺) .

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows δ 1.2–1.6 ppm (hexyl chain), δ 3.4–3.7 ppm (ethoxyethoxy protons), and δ 4.8 ppm (acetal proton). ¹³C NMR confirms acetal carbon at δ 98–100 ppm .

- FT-IR : Key peaks at 1120 cm⁻¹ (C-O-C stretching) and 2850–2970 cm⁻¹ (C-H aliphatic) .

Advanced Research Questions

Q. How can the hydrolytic stability of this compound be systematically evaluated under varying conditions?

- Experimental Design :

- Prepare buffered solutions (pH 1–10) and incubate the compound at 25–60°C.

- Monitor hydrolysis kinetics via GC-FID or HPLC-UV at λ = 210 nm.

- Kinetic Analysis : Use pseudo-first-order models to calculate rate constants (k) and half-life (t₁/₂). Acidic conditions (pH < 3) accelerate hydrolysis due to protonation of the acetal oxygen .

- Activation Energy : Determine via Arrhenius plots (Eₐ typically 60–80 kJ/mol) .

Q. What strategies are recommended for resolving co-eluting isomers in chromatographic analysis?

- GC×GC-MS : Two-dimensional chromatography with a polar/non-polar column set (e.g., DB-Wax × DB-1) enhances separation .

- Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collision cross-section differences (ΔCCS ~2–5%) .

- Derivatization : Convert to silylated or acylated derivatives to alter retention behavior .

Q. How can kinetic models predict the thermal decomposition pathways of this compound?

- Mechanism Development : Use software like CHEMKIN or Cantera to construct a detailed mechanism (e.g., 50–100 reactions). Validate against pyrolysis data from jet-stirred reactors (JSRs) at 500–900 K .

- Key Pathways :

- Sensitivity Analysis : Identify rate-determining steps (e.g., H-abstraction from the acetal group) .

Q. What methodologies enable trace detection of this compound in biological matrices?

Q. How does the molecular structure influence nucleophilic substitution reactivity?

- Steric Effects : The ethoxyethoxy group creates steric hindrance, reducing SN2 reactivity.